N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16F3NO3S2 and its molecular weight is 415.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Evaluation
Sulfonamide derivatives have been synthesized and evaluated for their biochemical activities, showcasing their potential in inhibiting specific enzymes. For example, a study by Röver et al. (1997) focused on synthesizing N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds demonstrated high-affinity inhibition, highlighting the therapeutic potential in modulating biochemical pathways related to neuronal injury (Röver et al., 1997).
Anticancer and Antiviral Activities
A series of novel sulfonamide derivatives were synthesized by Küçükgüzel et al. (2013), exhibiting anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research underscores the versatility of sulfonamide compounds in developing therapeutic agents against a range of diseases (Küçükgüzel et al., 2013).
Novel Scaffold for Progesterone Receptor Antagonists
Yamada et al. (2016) developed N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor (PR) antagonists. By identifying a new scaffold for PR antagonism, this work contributes to the search for treatments for diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).
DNA Binding and Catalytic Activities
El-Sonbati et al. (2015) synthesized azo dye ligands and their Ru(III) complexes, exploring their DNA binding activities and catalytic potential. Such studies offer insights into the design of metal complexes for biomedical applications, including as potential anticancer agents (El-Sonbati et al., 2015).
Inhibitors with Intraocular Pressure Lowering Properties
Research on sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold by Casini et al. (2002) demonstrated potent inhibition of carbonic anhydrase isozymes, with implications for treating conditions like glaucoma through the reduction of intraocular pressure (Casini et al., 2002).
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3S2/c1-17(23,16-10-12-4-2-3-5-15(12)26-16)11-22-27(24,25)14-8-6-13(7-9-14)18(19,20)21/h2-10,22-23H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWVRVORPWFQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.